molecular formula C17H17ClN6O B2646343 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-39-7

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2646343
CAS RN: 942000-39-7
M. Wt: 356.81
InChI Key: HMZWIGLQXTXXLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Insecticidal Activity

  • Insecticides with Unique Mode of Action : Compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea demonstrate a novel mode of action as insecticides. They primarily cause death in insects due to a failure in moulting or pupating, linked to defects in cuticle deposition, and are expected to be safe for mammals (Mulder & Gijswijt, 1973).

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Urea Derivatives : Novel urea derivatives have been synthesized, such as those from the reaction of certain thiazoles with isocyanates, which showed promising antitumor activities (Ling et al., 2008).
  • Preparation of Cyclic Urea Adducts : The study of cyclic urea adducts, such as Ph3SnX·L, has been conducted, leading to insights into their spectroscopic characteristics and thermodynamic properties (Aitken & Onyszchuk, 1985).
  • Lithiation Studies in Synthesis : Lithiation of N′-aryl-N,N-dimethylureas has been explored for different aryl ring substituents, aiding in the synthesis of various substituted derivatives (Smith, El‐Hiti, & Shukla, 1999).

Anticancer Research

  • Anticancer Agents : 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been identified as new anticancer agents, with significant antiproliferative effects on cancer cell lines (Feng et al., 2020).

Other Applications

  • Hydrolytic Activity in Metal Complexes : Tetranuclear nickel complexes, structurally resembling urease's active site, have been found to coordinate urea and catalyze hydrolysis of organophosphate monoesters, demonstrating potential biochemical applications (Carlsson, Haukka, & Nordlander, 2002).
  • Photodecomposition Studies : The photodecomposition of substituted phenylureas like monuron and diuron has been examined, which is significant for understanding their environmental fate and behavior (Jordan et al., 1964).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZWIGLQXTXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

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